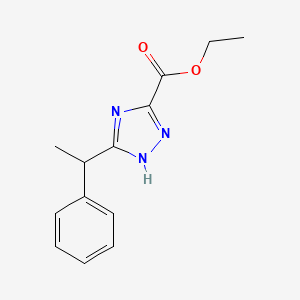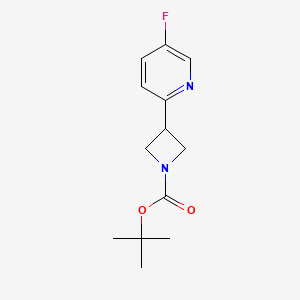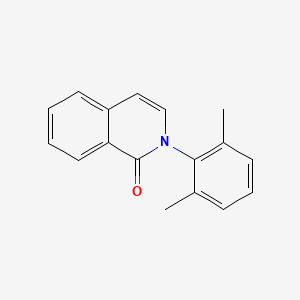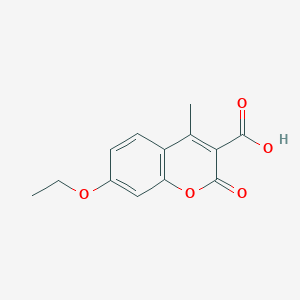![molecular formula C13H14N2O3 B15066696 11-Oxo-5a,6,7,8,9,11-hexahydro-5H-pyrido[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B15066696.png)
11-Oxo-5a,6,7,8,9,11-hexahydro-5H-pyrido[2,1-b]quinazoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Oxo-5a,6,7,8,9,11-hexahydro-5H-pyrido[2,1-b]quinazoline-3-carboxylic acid is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a quinazoline core, which is a bicyclic system composed of fused benzene and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo-5a,6,7,8,9,11-hexahydro-5H-pyrido[2,1-b]quinazoline-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
11-Oxo-5a,6,7,8,9,11-hexahydro-5H-pyrido[2,1-b]quinazoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
11-Oxo-5a,6,7,8,9,11-hexahydro-5H-pyrido[2,1-b]quinazoline-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are of interest for the development of new pharmaceuticals. It may have applications in treating diseases such as cancer, infections, or neurological disorders.
Industry: In the materials science field, the compound can be used to develop new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 11-Oxo-5a,6,7,8,9,11-hexahydro-5H-pyrido[2,1-b]quinazoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- 11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
- 11-Oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylic acid
- N-({(7R,8R)-10-[(2R)-1-Hydroxy-2-propanyl]-8,12-dimethyl-11-oxo-7,8,9,10,11,12-hexahydro-5H-indolo[2,3-h][2,6]benzoxazacycloundecin-7-yl}methyl)-N,1-dimethyl-L-prolinamide
Uniqueness
What sets 11-Oxo-5a,6,7,8,9,11-hexahydro-5H-pyrido[2,1-b]quinazoline-3-carboxylic acid apart from similar compounds is its specific structural configuration and the presence of the quinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
11-oxo-5,5a,6,7,8,9-hexahydropyrido[2,1-b]quinazoline-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c16-12-9-5-4-8(13(17)18)7-10(9)14-11-3-1-2-6-15(11)12/h4-5,7,11,14H,1-3,6H2,(H,17,18) |
InChI 键 |
GNDNWHXKERXXCK-UHFFFAOYSA-N |
规范 SMILES |
C1CCN2C(C1)NC3=C(C2=O)C=CC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Isobutyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15066634.png)

![7-Iodooxazolo[4,5-c]pyridine](/img/structure/B15066651.png)





![4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15066685.png)

![1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B15066710.png)

